4-Fluoro-3-isopropylbenzonitrile
Description
4-Fluoro-3-isopropylbenzonitrile is a substituted benzonitrile derivative featuring a fluorine atom at the para position and an isopropyl group at the meta position on the aromatic ring. The benzonitrile core contributes to its polarizable nitrile group, which facilitates interactions in chemical or biological systems.
Properties
IUPAC Name |
4-fluoro-3-propan-2-ylbenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN/c1-7(2)9-5-8(6-12)3-4-10(9)11/h3-5,7H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZGJTPQNVMZGCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)C#N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-isopropylbenzonitrile typically involves the introduction of the fluorine and isopropyl groups onto the benzonitrile core. One common method is the Friedel-Crafts alkylation of 4-fluorobenzonitrile with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-isopropylbenzonitrile can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The fluorine and isopropyl groups can direct electrophilic substitution to specific positions on the benzene ring.
Nucleophilic Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine or nitric acid can be used under acidic conditions.
Nucleophilic Substitution: Reagents like sodium amide or Grignard reagents can be employed.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be used under controlled conditions.
Major Products Formed
Electrophilic Aromatic Substitution: Products include brominated or nitrated derivatives.
Nucleophilic Substitution: Products include amides or other substituted benzonitriles.
Reduction: The primary product is the corresponding amine.
Scientific Research Applications
4-Fluoro-3-isopropylbenzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the development of bioactive compounds for pharmaceutical research.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Fluoro-3-isopropylbenzonitrile depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the nitrile group can form hydrogen bonds or coordinate with metal ions, while the fluorine atom can influence the electronic properties of the molecule, affecting its reactivity and interactions with biological targets.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs and their distinguishing features are outlined below:
Key Observations:
- Electronic Effects : The trifluoromethyl group in 4-Isopropoxy-3-(trifluoromethyl)benzonitrile is strongly electron-withdrawing, enhancing electrophilicity compared to the fluorine and isopropyl groups in the target compound .
- Biological Relevance: The amino and cyclopropylmethyl groups in the (R)-3-...oxalate compound enable hydrogen bonding and hydrophobic interactions, making it more pharmacologically active than simpler benzonitriles .
Pharmacological and Chemical Properties
- This compound : Likely exhibits moderate lipophilicity (logP ~2.5–3.0 inferred) due to fluorine and isopropyl groups. Its nitrile group may participate in dipole interactions, but its simpler structure suggests utility as a synthetic intermediate rather than a drug candidate .
- 4-Isopropoxy-3-(trifluoromethyl)benzonitrile : The trifluoromethyl group increases resistance to metabolic degradation, making it suitable for agrochemical applications. Its ether linkage may improve solubility compared to alkyl-substituted analogs .
- (R)-3-...benzonitrile oxalate: Demonstrated high selectivity for kinase targets in studies by Chen et al. (2020), with IC₅₀ values in the nanomolar range. The oxalate salt enhances bioavailability, a feature absent in non-ionic benzonitriles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
